molecular formula C17H24O3 B12531582 Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-16-2

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-

Cat. No.: B12531582
CAS No.: 652146-16-2
M. Wt: 276.4 g/mol
InChI Key: QKQBBZVIQSMPOZ-UHFFFAOYSA-N
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Description

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- is a complex organic compound with a unique structure that includes a phenyl group, a cyclohexyl group, and a hydroxy-methylethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form a phenyl-substituted cyclohexanol. This intermediate is then reacted with 2-hydroxy-1-methylethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds and participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl- is unique due to its combination of a cyclohexyl group and a hydroxy-methylethoxy substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

652146-16-2

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

2-[1-(1-hydroxypropan-2-yloxy)cyclohexyl]-1-phenylethanone

InChI

InChI=1S/C17H24O3/c1-14(13-18)20-17(10-6-3-7-11-17)12-16(19)15-8-4-2-5-9-15/h2,4-5,8-9,14,18H,3,6-7,10-13H2,1H3

InChI Key

QKQBBZVIQSMPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1(CCCCC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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